

Application Note: Determination of Tadalafil in Urine Samples Using Isotopic Dilution Mass Spectrometry

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Compound of Interest

Compound Name: *Tadalafil-13C,d3*

Cat. No.: *B15556182*

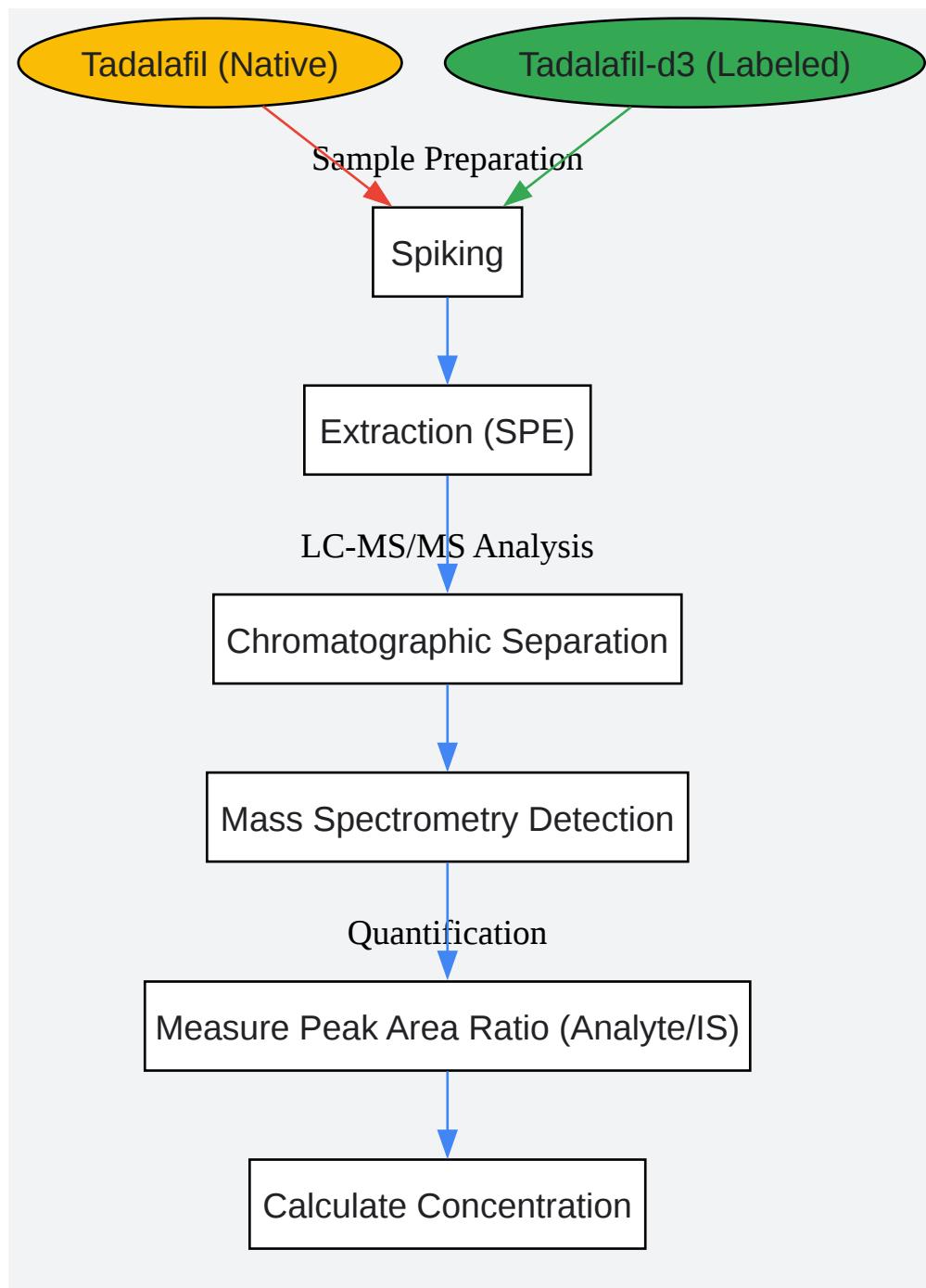
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Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction. The monitoring of tadalafil and its metabolites in urine is crucial in various fields, including clinical pharmacology, forensic toxicology, and anti-doping analysis. Isotopic dilution mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for the accurate quantification of tadalafil in complex biological matrices like urine. This method involves the use of a stable isotope-labeled internal standard, which co-elutes with the analyte and corrects for variations in sample preparation and instrument response.

Principle of Isotopic Dilution Mass Spectrometry

Isotopic dilution mass spectrometry is a highly accurate quantification technique. A known amount of an isotopically labeled version of the analyte (in this case, deuterated tadalafil) is added to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes. The analyte and the internal standard are co-extracted and co-analyzed by LC-MS/MS. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, the concentration of the analyte in the original sample can be precisely determined, compensating for any sample loss during preparation or fluctuations in instrument performance.

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Caption: Principle of Isotopic Dilution for Tadalafil Analysis.

Experimental Protocol

Materials and Reagents

- Tadalafil analytical standard
- Tadalafil-d3 (deuterated internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Deionized water (18.2 MΩ·cm)
- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
- Human urine (drug-free for calibration standards and quality controls)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standards and Solutions

- Stock Solutions (1 mg/mL): Prepare stock solutions of tadalafil and tadalafil-d3 in methanol.
- Working Standard Solutions: Serially dilute the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water) to prepare working standard solutions for calibration curves and quality controls (QCs).
- Internal Standard Spiking Solution: Prepare a working solution of tadalafil-d3 at an appropriate concentration (e.g., 100 ng/mL) in the same solvent mixture.

Sample Preparation (Solid-Phase Extraction)

- Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

- Pipette 1 mL of urine into a labeled polypropylene tube.
- Add a specified volume of the internal standard spiking solution to all samples, except for the blank matrix.
- Vortex the samples for 10 seconds.
- Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
- Load the entire sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.
- Dry the cartridge under vacuum or with nitrogen for 5 minutes.
- Elute the analyte and internal standard with 1 mL of methanol or another suitable organic solvent into a clean collection tube.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the residue in a specific volume (e.g., 100 μ L) of the mobile phase.
- Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

- Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 μ m) is suitable.
- Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.
- Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
- Injection Volume: 5-10 μ L.
- Ionization Mode: Positive Electrospray Ionization (ESI+).

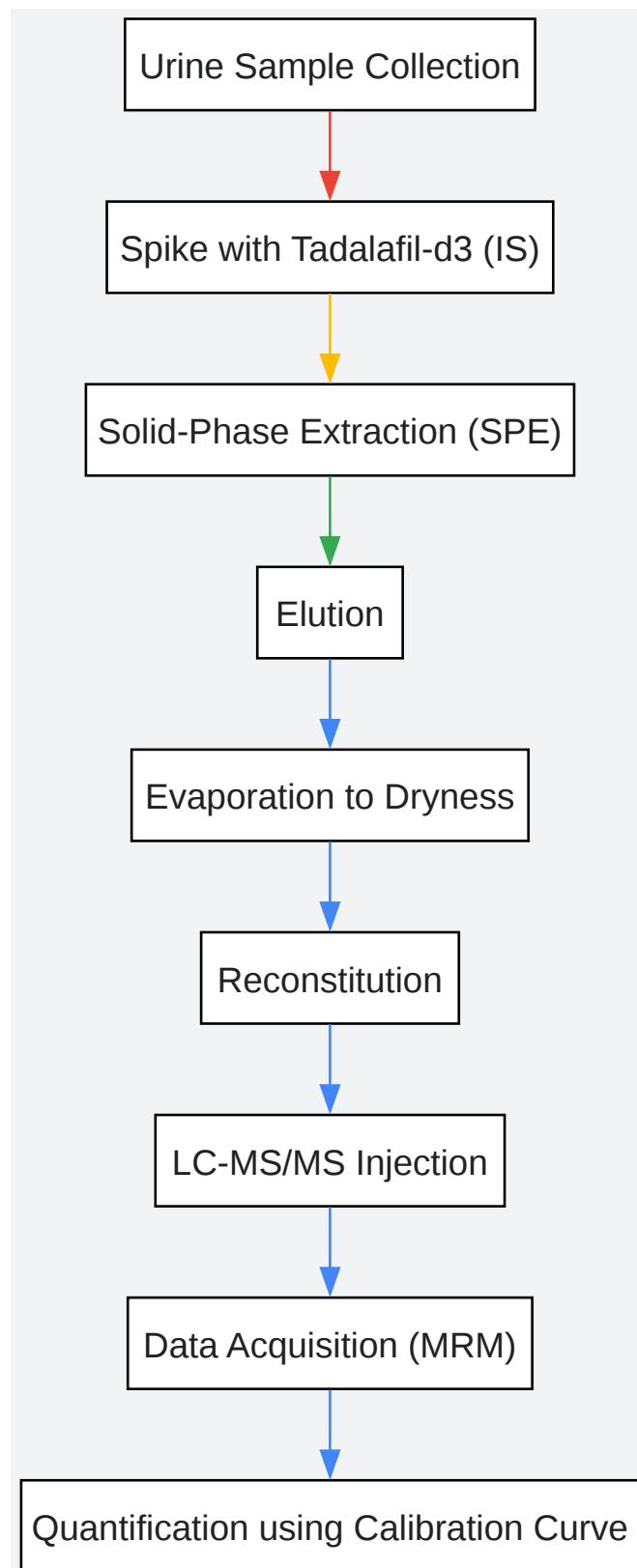
- Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: Example MRM Transitions for Tadalafil and Tadalafil-d3

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Tadalafil	390.3	268.2	15-20
Tadalafil-d3 (IS)	393.1	271.2	15-20

Data Analysis and Quantification

- Generate a calibration curve by plotting the peak area ratio of tadalafil to tadalafil-d3 against the nominal concentration of the calibration standards.
- Apply a linear regression model with appropriate weighting (e.g., $1/x$ or $1/x^2$) to fit the calibration curve.
- Quantify the tadalafil concentration in the unknown urine samples by interpolating their peak area ratios from the calibration curve.

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